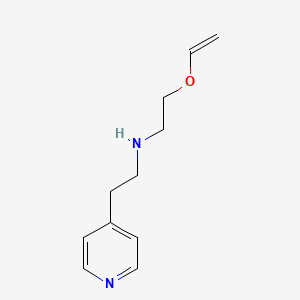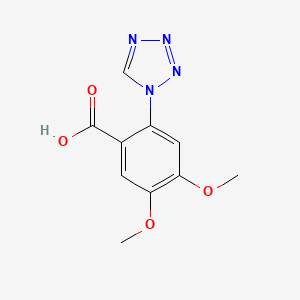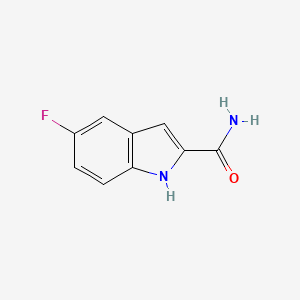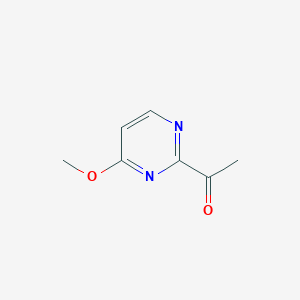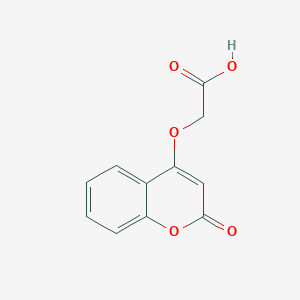
2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid
Overview
Description
“2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Synthesis Analysis
The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis of these heterocycles has been carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as NMR and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various techniques. For instance, the light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques such as NMR and IR spectroscopy .Scientific Research Applications
Synthesis and Chemical Properties
2-((2-Oxo-2H-chromen-4-yl)oxy)acetic acid and its derivatives play a significant role in the field of organic synthesis. Research has shown that these compounds can be used to synthesize a variety of other chemical entities. For instance, the molecule has been used in the design and synthesis of thiazolidin-4-ones, which are further screened for antibacterial activity (Čačić et al., 2009). Additionally, various derivatives of this acid have been prepared, demonstrating its flexibility as a precursor for more complex compounds (Čačić et al., 2006).
Antineoplastic Activities
In the field of cancer research, the derivatives of this compound have shown promising results. For example, certain derivatives exhibit antineoplastic activities, suggesting potential in cancer treatment research (Gašparová et al., 2013).
Photoactive Materials
This compound has also been used in the synthesis of photoactive materials. For instance, photoactive derivatives of cellulose have been prepared using this compound. These materials have applications in the design of smart materials due to their light-triggered photodimerization properties (Wondraczek et al., 2012).
Antimicrobial Applications
Compounds synthesized from this compound have been evaluated for their antimicrobial properties. Research has shown that these compounds can be effective against various microorganisms, indicating their potential use in antimicrobial therapies (Vekariya et al., 2017).
Structural Studies
In addition to its applications in synthesis and biological activities, this compound derivatives are also studied for their structural properties. For example, the crystal structure of certain derivatives has been examined, providing insights into their molecular arrangement and potential for further chemical manipulation (Swamy et al., 2015).
Antioxidant Activity
Some derivatives of this compound have been synthesized and evaluated for their antioxidant activity. These studies are crucial in understanding the potential health benefits of these compounds and their possible applications in treating diseases related to oxidative stress (Kadhum et al., 2011).
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been reported to exert notably antimicrobial and antiestrogenic activities .
Mode of Action
It’s known that coumarin derivatives can interact with their targets via hydrogen bonding . The presence of the 2-oxo-2H-chromen-4-yl group might contribute to the compound’s ability to form these bonds, thereby influencing its interaction with its targets .
Biochemical Pathways
Coumarin derivatives have been associated with antimicrobial and antiestrogenic activities , suggesting that they may influence pathways related to these biological processes.
Result of Action
Given the reported antimicrobial and antiestrogenic activities of similar coumarin derivatives, it’s plausible that this compound could exert similar effects.
Future Directions
Biochemical Analysis
Biochemical Properties
2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often result in the modulation of enzyme activity, either through direct binding or through the alteration of the enzyme’s conformation. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as protein kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its biotransformation and metabolism . These interactions can affect the metabolic flux and levels of various metabolites, influencing overall cellular metabolism. Additionally, the compound can act as a substrate or inhibitor for specific metabolic enzymes, further modulating metabolic pathways.
Properties
IUPAC Name |
2-(2-oxochromen-4-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c12-10(13)6-15-9-5-11(14)16-8-4-2-1-3-7(8)9/h1-5H,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCADRKLBKXNECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)azetane-1-carboxylate](/img/structure/B3138602.png)
![N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride](/img/structure/B3138607.png)
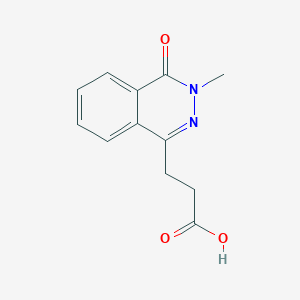
![(5-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-6-ylsulfanyl)-acetic acid](/img/structure/B3138615.png)
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methoxy-1H-quinolin-2-one](/img/structure/B3138623.png)
![3-[(2-Hydroxyethylamino)-methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B3138624.png)
![[5-Furan-2-yl-4-(2-methoxy-ethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B3138632.png)
